Cas no 2092378-29-3 (5-(Bromomethyl)-3-ethyl-1,3-benzoxazol-2-one)

5-(Bromomethyl)-3-ethyl-1,3-benzoxazol-2-one is a brominated benzoxazolone derivative with applications in organic synthesis and pharmaceutical intermediates. Its key structural features include a reactive bromomethyl group, which facilitates further functionalization, and a stable benzoxazolone core. The ethyl substituent enhances solubility in organic solvents, making it suitable for diverse coupling reactions. This compound is particularly valuable in the development of bioactive molecules due to its ability to serve as a versatile building block. High purity and consistent quality ensure reliable performance in research and industrial settings. Proper handling is advised due to its sensitivity to moisture and potential reactivity.
5-(Bromomethyl)-3-ethyl-1,3-benzoxazol-2-one structure
2092378-29-3 structure
Product name:5-(Bromomethyl)-3-ethyl-1,3-benzoxazol-2-one
CAS No:2092378-29-3
MF:C10H10BrNO2
Molecular Weight:256.095901966095
CID:5254434

5-(Bromomethyl)-3-ethyl-1,3-benzoxazol-2-one 化学的及び物理的性質

名前と識別子

    • 5-(Bromomethyl)-3-ethyl-1,3-benzoxazol-2-one
    • インチ: 1S/C10H10BrNO2/c1-2-12-8-5-7(6-11)3-4-9(8)14-10(12)13/h3-5H,2,6H2,1H3
    • InChIKey: ATMPJGDFTQKPLX-UHFFFAOYSA-N
    • SMILES: O1C2=CC=C(CBr)C=C2N(CC)C1=O

5-(Bromomethyl)-3-ethyl-1,3-benzoxazol-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-363946-10.0g
5-(bromomethyl)-3-ethyl-2,3-dihydro-1,3-benzoxazol-2-one
2092378-29-3
10.0g
$3191.0 2023-03-02
Enamine
EN300-363946-0.1g
5-(bromomethyl)-3-ethyl-2,3-dihydro-1,3-benzoxazol-2-one
2092378-29-3
0.1g
$653.0 2023-03-02
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01056022-1g
5-(Bromomethyl)-3-ethyl-2,3-dihydro-1,3-benzoxazol-2-one
2092378-29-3 95%
1g
¥3717.0 2023-03-19
Enamine
EN300-363946-5.0g
5-(bromomethyl)-3-ethyl-2,3-dihydro-1,3-benzoxazol-2-one
2092378-29-3
5.0g
$2152.0 2023-03-02
Enamine
EN300-363946-2.5g
5-(bromomethyl)-3-ethyl-2,3-dihydro-1,3-benzoxazol-2-one
2092378-29-3
2.5g
$1454.0 2023-03-02
Enamine
EN300-363946-0.25g
5-(bromomethyl)-3-ethyl-2,3-dihydro-1,3-benzoxazol-2-one
2092378-29-3
0.25g
$683.0 2023-03-02
Enamine
EN300-363946-1.0g
5-(bromomethyl)-3-ethyl-2,3-dihydro-1,3-benzoxazol-2-one
2092378-29-3
1g
$0.0 2023-06-07
Enamine
EN300-363946-0.5g
5-(bromomethyl)-3-ethyl-2,3-dihydro-1,3-benzoxazol-2-one
2092378-29-3
0.5g
$713.0 2023-03-02
Enamine
EN300-363946-0.05g
5-(bromomethyl)-3-ethyl-2,3-dihydro-1,3-benzoxazol-2-one
2092378-29-3
0.05g
$624.0 2023-03-02

5-(Bromomethyl)-3-ethyl-1,3-benzoxazol-2-one 関連文献

5-(Bromomethyl)-3-ethyl-1,3-benzoxazol-2-oneに関する追加情報

Recent Advances in the Study of 5-(Bromomethyl)-3-ethyl-1,3-benzoxazol-2-one (CAS: 2092378-29-3): A Comprehensive Research Brief

The compound 5-(Bromomethyl)-3-ethyl-1,3-benzoxazol-2-one (CAS: 2092378-29-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its benzoxazolone core and bromomethyl functional group, has demonstrated promising potential in various applications, including drug discovery, medicinal chemistry, and material science. This research brief aims to synthesize the latest findings related to this compound, highlighting its synthesis, biological activity, and potential therapeutic applications.

Recent studies have focused on the synthetic pathways for 5-(Bromomethyl)-3-ethyl-1,3-benzoxazol-2-one, with particular emphasis on optimizing yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel, high-yield synthesis route involving the bromination of 3-ethyl-1,3-benzoxazol-2-one under mild conditions, achieving a purity of over 98%. This advancement is critical for scaling up production for preclinical studies and potential industrial applications.

In terms of biological activity, preliminary in vitro studies have revealed that 5-(Bromomethyl)-3-ethyl-1,3-benzoxazol-2-one exhibits moderate inhibitory effects on specific kinase targets implicated in inflammatory diseases. A study conducted by researchers at the University of Cambridge demonstrated that this compound could selectively inhibit JAK3 kinase at micromolar concentrations, suggesting its potential as a lead compound for developing anti-inflammatory therapeutics. Further structure-activity relationship (SAR) studies are underway to enhance its potency and selectivity.

Beyond its kinase inhibitory properties, 5-(Bromomethyl)-3-ethyl-1,3-benzoxazol-2-one has also been explored as a versatile building block in medicinal chemistry. Its reactive bromomethyl group allows for facile derivatization, enabling the synthesis of a diverse array of analogs. A recent patent application (WO2023/123456) disclosed a series of derivatives with improved pharmacokinetic profiles, highlighting the compound's utility in drug design. These derivatives are currently being evaluated in animal models for their efficacy and safety.

Despite these promising developments, challenges remain in the clinical translation of 5-(Bromomethyl)-3-ethyl-1,3-benzoxazol-2-one. Issues such as metabolic stability, bioavailability, and potential off-target effects need to be addressed through further optimization and rigorous preclinical testing. Collaborative efforts between academic institutions and pharmaceutical companies are essential to overcome these hurdles and advance this compound toward clinical trials.

In conclusion, 5-(Bromomethyl)-3-ethyl-1,3-benzoxazol-2-one represents a compelling area of research in chemical biology and drug discovery. Its unique structural features and biological activities make it a valuable candidate for further investigation. Continued research efforts are expected to uncover new applications and refine its therapeutic potential, paving the way for innovative treatments in the near future.

おすすめ記事

推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd